molecular formula C8H7F3N2O2 B1636443 N-methyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 54672-10-5

N-methyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No.: B1636443
CAS No.: 54672-10-5
M. Wt: 220.15 g/mol
InChI Key: IPVGIICIFPBLLU-UHFFFAOYSA-N
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Description

Historical Context in Organofluorine Chemistry

The synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline is rooted in the broader evolution of organofluorine chemistry , which began with Alexander Borodin’s 1862 halogen exchange experiments. Key milestones include:

  • Early Fluorination Techniques : Frédéric Swarts’ 1892 method using SbF$$_3$$ to introduce trifluoromethyl groups into aromatic systems.
  • Industrial Adoption : In the 1930s, IG Farben and Kinetic Chemicals (later DuPont) developed scalable routes for trifluoromethylated compounds using HF-based fluorination.
  • Modern Synthesis : The compound’s preparation typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling , as demonstrated in a 1997 patent (US5684203) using N,N'-dimethylurea and 3-nitrobenzotrifluoride in dimethyl sulfoxide (DMSO) with sodium hydroxide.

This compound exemplifies the convergence of academic and industrial innovation , bridging Swarts’ foundational work with contemporary applications in agrochemical and pharmaceutical intermediates.

Positional Isomerism in Nitro-Trifluoromethyl Aniline Derivatives

Positional isomerism significantly impacts the physicochemical and biological properties of nitro-trifluoromethyl anilines. For this compound, three key isomers are documented:

Isomer Name CAS Number Substituent Positions Melting Point
This compound 20200-22-0 -NHCH$$3$$ (2), -NO$$2$$ (4) 111–112°C
4-Nitro-3-(trifluoromethyl)aniline 393-11-3 -NH$$2$$ (4), -NO$$2$$ (3) 125–128°C
3-Nitro-4-(trifluoromethyl)aniline 393-80-6 -NH$$2$$ (3), -NO$$2$$ (4) Not reported

Electronic Effects :

  • The meta -nitro group in 4-nitro-3-(trifluoromethyl)aniline enhances electron withdrawal, reducing basicity compared to the para -nitro isomer.
  • Steric Interactions : The trifluoromethyl group at position 2 in this compound creates steric hindrance, limiting rotational freedom and influencing crystallinity.

Synthetic Implications :

  • Isomer-specific reactivity is exploited in pharmaceutical synthesis. For example, 4-nitro-3-(trifluoromethyl)aniline is a precursor to flutamide (anti-androgen drug), while this compound serves as an intermediate in optical waveguide materials.

Properties

IUPAC Name

N-methyl-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-12-7-3-2-5(13(14)15)4-6(7)8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVGIICIFPBLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243801
Record name N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine
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Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-10-5
Record name N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54672-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of Pre-Formed N-Methyl Trifluoromethyl Aniline

Reaction Overview

This method involves nitrating a pre-synthesized N-methyl-2-(trifluoromethyl)aniline precursor. The nitro group is introduced at the para position relative to the methylamino group, leveraging the directing effects of the electron-donating methylamino and electron-withdrawing trifluoromethyl groups.

Experimental Procedure

Reactants :

  • N-Methyl-2-(trifluoromethyl)aniline (10 mmol)
  • Nitrating agent: Concentrated nitric acid (65%, 1.2 equiv)
  • Solvent: Dimethyl sulfoxide (DMSO)

Conditions :

  • Temperature: 50°C
  • Duration: 4 hours
  • Workup: Dilution with ethyl acetate, washing with saturated sodium bicarbonate, and recrystallization from ethanol.

Outcomes :

  • Yield : 95%
  • Purity : 99% after recrystallization (melting point: 111–112°C).

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution, with the trifluoromethyl group acting as a meta-director and the methylamino group as a para-director. The steric bulk of the trifluoromethyl group ensures regioselectivity for the para position.

Nucleophilic Substitution Followed by Nitration

Two-Step Synthesis

This approach first introduces the trifluoromethyl group via nucleophilic substitution, followed by nitration.

Step 1: Trifluoromethylation

Reactants :

  • 4-Nitro-2-chloroaniline (1 equiv)
  • Trifluoromethylating agent: CF₃Cu(I) (1.5 equiv)

Conditions :

  • Solvent: N,N-Dimethylformamide (DMF)
  • Temperature: 120°C
  • Duration: 12 hours.

Intermediate : 4-Nitro-2-(trifluoromethyl)aniline (Yield: 88%).

Step 2: N-Methylation

Reactants :

  • Intermediate from Step 1 (1 equiv)
  • Methylating agent: Methyl iodide (1.2 equiv)
  • Base: Potassium carbonate (2 equiv)

Conditions :

  • Solvent: Acetone
  • Temperature: Reflux
  • Duration: 6 hours.

Outcomes :

  • Final Yield : 82%
  • Purity : 98% (HPLC).

Reductive Amination Approaches

Catalytic Hydrogenation

This method reduces a nitro precursor to an amine, followed by methylation.

Reactants :

  • 4-Nitro-2-(trifluoromethyl)nitrobenzene (1 equiv)
  • Methylamine (2 equiv)
  • Catalyst: Palladium on carbon (10 wt%)

Conditions :

  • Solvent: Ethanol
  • Hydrogen pressure: 60 psi
  • Temperature: 25–30°C.

Outcomes :

  • Yield : 99% (crude), 95% after purification
  • Purity : Confirmed via ¹H NMR and mass spectrometry.

One-Pot Metallaphotocatalytic Synthesis

Modern Photoredox Strategy

A cutting-edge method employs iridium photocatalysis for simultaneous trifluoromethylation and methylation.

Reactants :

  • 4-Nitroaniline (1 equiv)
  • Trifluoromethyl source: CF₃SO₂Na (1.5 equiv)
  • Methylating agent: Methyl iodide (1.2 equiv)
  • Catalyst: Ir(ppy)₃ (2 mol%)

Conditions :

  • Solvent: Acetonitrile
  • Light source: Blue LEDs (450 nm)
  • Duration: 8 hours.

Outcomes :

  • Yield : 87%
  • Advantages : Avoids harsh nitration conditions; suitable for scale-up.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Nitration 95 99 High regioselectivity Requires hazardous HNO₃
Nucleophilic 82 98 Modular synthesis Multi-step, time-consuming
Reductive Amination 95 95 Mild conditions High-pressure H₂ required
Photocatalytic 87 97 Sustainable, single-pot Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group can participate in the formation of carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: N-methyl-4-amino-2-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Coupling: Biaryl compounds with trifluoromethyl groups.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
N-methyl-4-nitro-2-(trifluoromethyl)aniline serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitution and electrophilic aromatic substitution. The trifluoromethyl group is particularly valuable due to its electron-withdrawing properties, which can stabilize reactive intermediates.

Case Study:
In a study exploring the synthesis of novel sulfoxide derivatives, this compound was employed to introduce trifluoromethyl and nitro functionalities into target molecules, demonstrating its utility in generating compounds with enhanced biological activities .

Material Science

Incorporation into Polymers:
This compound is used in material science for the development of specialty chemicals and polymers. Its incorporation can impart unique properties such as increased thermal stability and chemical resistance.

Data Table: Applications in Material Science

Application AreaDescriptionBenefits
Specialty ChemicalsUsed in production of coatings and adhesivesEnhanced durability and performance
PolymersIncorporated into polymer matricesImproved thermal stability

Chemical Reactions

Mechanism of Action:
The compound participates in several chemical reactions due to the reactive nature of its functional groups. The nitro group can undergo reduction to form amines, while the trifluoromethyl group can be involved in substitution reactions.

Reactions Overview Table

Reaction TypeDescriptionExample Products
ReductionNitro group reduction to amineN-Methyl-4-amino-2-(trifluoromethyl)aniline
SubstitutionNucleophilic substitution involving phenoxy groupsVarious phenoxy derivatives

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methyl group can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Positional Isomers

N-methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 20200-22-0)
  • Structure : Nitro at position 2, trifluoromethyl at position 4.
  • Properties : Molecular weight 234.17 g/mol. Safety data indicate precautions for inhalation and skin contact, with a reported EC number 243-586-5 .
  • Key Difference: The reversed substituent positions alter electronic distribution. The nitro group at position 2 (ortho to the amino group) may sterically hinder reactions compared to the para-nitro configuration in the target compound.
4-Methyl-2-(trifluoromethyl)aniline (CAS 87617-23-0)
  • Structure : Methyl at position 4, trifluoromethyl at position 2; lacks the nitro group.
  • Properties : Molecular weight 175.15 g/mol. Used as an organic synthesis intermediate, highlighting the nitro group’s role in enhancing electrophilic reactivity in the target compound .

Substituent Variants

N-Methyl-4-nitroaniline (m327)
  • Structure: Nitro at position 4, methyl on the amino group; lacks the trifluoromethyl group.
  • Properties : Molecular weight 152.15 g/mol, melting point 152–154°C. The absence of -CF₃ reduces electron withdrawal, increasing basicity compared to the target compound .
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 175277-90-4)
  • Structure: Ethyl instead of methyl on the amino group.
  • Properties : Similar molecular weight (248.18 g/mol). The ethyl group may enhance lipophilicity, influencing solubility and metabolic stability in biological applications .

Functionalized Derivatives

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline (CAS 1383543-76-7)
  • Structure : Phenylethynyl group at position 2.
  • Properties: Molecular weight 275.27 g/mol.
N-hexyl-4-(trifluoromethyl)aniline
  • Structure: Hexyl chain on the amino group.

Biological Activity

N-Methyl-4-nitro-2-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a nitro group, which significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability, while the nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.2 - 5.7 μg/mL
Escherichia coli8.9 μg/mL
Salmonella typhimuriumVaries

These results suggest that the compound may be a promising candidate for developing new antibacterial agents, particularly against resistant strains such as MRSA .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through oxidative stress mechanisms. The presence of the nitro group is hypothesized to play a crucial role in this activity by facilitating ROS generation .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Oxidative Stress Induction : The compound can generate ROS, leading to cellular damage and apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
  • Targeting Specific Pathways : Preliminary studies suggest interactions with key cellular targets involved in cell proliferation and survival, although further research is needed to elucidate specific pathways .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against multiple bacterial strains using standardized MIC assays. The compound demonstrated superior efficacy against Gram-positive bacteria compared to traditional antibiotics like cefazolin and cefotaxime .

Anticancer Activity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth in a dose-dependent manner, with IC50 values lower than those of established chemotherapeutic agents .

Q & A

Q. What safety protocols mitigate risks associated with fluorine-containing intermediates?

  • Methodology : Use fume hoods for handling volatile fluorinated compounds. Monitor air quality with FT-IR gas analyzers for HF byproducts. Personal protective equipment (PPE) must include fluoropolymer-coated gloves (e.g., Viton) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-4-nitro-2-(trifluoromethyl)aniline
Reactant of Route 2
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N-methyl-4-nitro-2-(trifluoromethyl)aniline

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